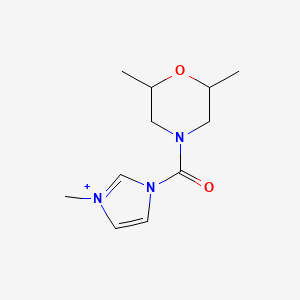
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and an imidazolium core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
准备方法
The synthesis of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with a suitable carbonyl compound to form the intermediate. This intermediate is then reacted with a methylating agent to introduce the methyl group on the imidazolium ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
化学反应分析
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the morpholine or imidazolium rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
科学研究应用
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: In industrial applications, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium can be compared with other similar compounds, such as:
1-(2,6-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-5-amine: This compound shares a similar morpholine ring but differs in the core structure, which is a pyrazole instead of an imidazolium.
1-Cyclopropyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one: This compound has a cyclopropyl group and a pyrrolidinone core, making it structurally distinct from the imidazolium compound.
4-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine: Similar to the pyrazole derivative, this compound has a pyrazole core and a methyl group, differing from the imidazolium structure.
The uniqueness of this compound lies in its imidazolium core, which imparts specific chemical properties and reactivity that are distinct from other similar compounds.
属性
CAS 编号 |
755750-26-6 |
|---|---|
分子式 |
C11H18N3O2+ |
分子量 |
224.28 g/mol |
IUPAC 名称 |
(2,6-dimethylmorpholin-4-yl)-(3-methylimidazol-3-ium-1-yl)methanone |
InChI |
InChI=1S/C11H18N3O2/c1-9-6-14(7-10(2)16-9)11(15)13-5-4-12(3)8-13/h4-5,8-10H,6-7H2,1-3H3/q+1 |
InChI 键 |
FBGTXVUBICLYIK-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)N2C=C[N+](=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


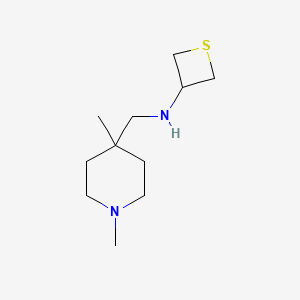
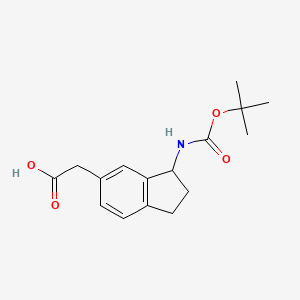
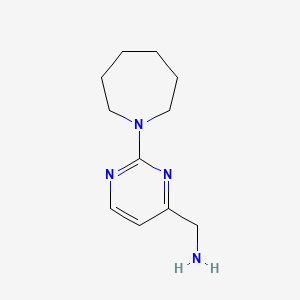
![4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13329408.png)
![1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13329409.png)
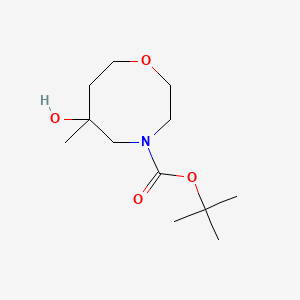
![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)
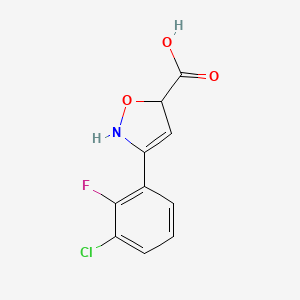
![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
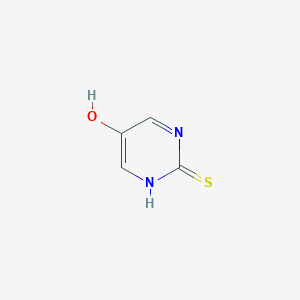
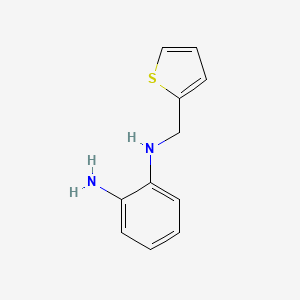
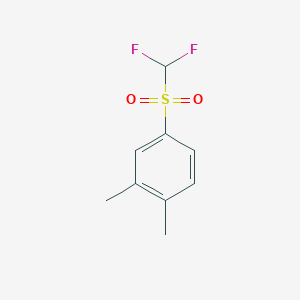

![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
